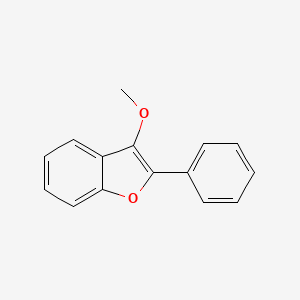

3-Methoxy-2-phenylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-phenyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-16-15-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLSICDEICNNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2 Phenylbenzofuran and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-Methoxy-2-phenylbenzofuran Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound scaffold, several strategic disconnections can be envisioned. The most common approaches involve the formation of the furan (B31954) ring as the key bond-forming step.

One primary disconnection strategy involves breaking the C2-C3 and the C7a-O bonds of the benzofuran (B130515) ring. This leads to a 2-hydroxyphenyl derivative and a two-carbon synthon. A more direct and widely employed approach is the disconnection of the C3a-C7a bond and the O-C2 bond, which points towards an intramolecular cyclization of a phenolic precursor, specifically an α-aryloxy ketone. This latter strategy forms the basis for many classical synthetic methods.

Another retrosynthetic approach focuses on disconnecting the C2-phenyl bond and the C3-methoxy bond, suggesting a late-stage introduction of these substituents onto a pre-formed benzofuran core. However, the construction of the 2,3-disubstituted benzofuran ring in a single, convergent manner is often more efficient. Transition metal-catalyzed methods, in particular, have enabled novel disconnections that were not feasible through classical approaches, allowing for the formation of multiple bonds in a single cascade or domino reaction sequence. nih.gov

Classical Cyclization and Annulation Approaches

Classical methods for the synthesis of benzofurans have historically relied on the intramolecular cyclization of suitably functionalized phenolic precursors. These methods are often robust and provide reliable access to the benzofuran core.

Intramolecular Cyclization Reactions of Phenolic Precursors

The acid-catalyzed cyclization of α-aryloxy ketones is a well-established method for the synthesis of 2,3-disubstituted benzofurans. researchgate.net This reaction typically involves the treatment of a 2-phenoxyacetophenone (B1211918) derivative with a strong acid, which promotes an intramolecular electrophilic aromatic substitution followed by dehydration to afford the benzofuran ring. researchgate.net Various acids, such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), can be employed to facilitate this transformation. researchgate.net The choice of acid and reaction conditions can significantly influence the yield and purity of the desired product.

For the synthesis of this compound, a key precursor would be a 2-phenoxyacetophenone bearing a methoxy (B1213986) group at the α-position. The intramolecular cyclization of such a precursor under acidic conditions would lead directly to the target molecule. The efficiency of this cyclization can be influenced by the nature and position of substituents on both the phenolic and the acetophenone (B1666503) moieties.

| Precursor | Acid Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Phenoxyacetophenone | Eaton's Reagent | 45 °C | 3-Phenylbenzofuran | 95 | researchgate.net |

| 2-(4-Methoxyphenoxy)acetophenone | Eaton's Reagent | 45 °C | 3-Phenyl-5-methoxybenzofuran | 92 | researchgate.net |

| 2-Phenoxy-1-(p-tolyl)ethan-1-one | Eaton's Reagent | 45 °C | 3-Phenyl-2-(p-tolyl)benzofuran | 85 | researchgate.net |

Ring-Closure Reactions via Modified Conditions

Modifications to the classical acid-catalyzed cyclization methods have been developed to improve yields, reduce reaction times, and enhance substrate scope. These modifications often involve the use of alternative catalysts or reaction media. Base-mediated intramolecular cyclization of α-aryloxyketones offers an alternative to acidic conditions. nih.gov This approach typically involves the generation of an enolate from the α-aryloxy ketone, which then undergoes an intramolecular nucleophilic aromatic substitution or a related cyclization pathway to form the benzofuran ring. The choice of base and solvent is crucial for the success of these reactions.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate these ring-closure reactions, often leading to higher yields and cleaner product formation in significantly shorter reaction times.

| Precursor | Base/Conditions | Product | Yield (%) | Reference |

| 2-Bromobenzyl phenyl ketone | Cs2CO3, IPr, Pd2(dba)3, o-xylene, 100 °C | 2-Phenylbenzofuran (B156813) | High | mdpi.com |

| o-Bromobenzylvinyl ketones | Potassium tert-butoxide, DMF | Substituted benzofurans | Good | nih.gov |

| ortho-Hydroxy α-aminosulfone and 2-bromo-1,3-indandione | DMAP, DCE, rt | Aminobenzofuran spiroindanone | up to 95% | nih.gov |

Transition Metal-Catalyzed Coupling Strategies

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium, rhodium, and cobalt catalysts have been instrumental in developing highly efficient and versatile methods for the construction of the 2,3-disubstituted benzofuran scaffold.

Palladium-Catalyzed Cascade and Domino Reactions

Palladium catalysis has been extensively utilized in the synthesis of 2,3-disubstituted benzofurans through elegant cascade and domino reactions. acs.orgnih.gov These processes allow for the formation of multiple C-C and C-O bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials.

One common strategy involves the palladium-catalyzed coupling of a phenol (B47542) with a suitably functionalized alkyne or alkene, followed by an intramolecular cyclization. For instance, the reaction of phenols with alkenylcarboxylic acids, catalyzed by palladium, can produce a variety of 2,3-disubstituted benzofurans. researchgate.net Tandem addition/cyclization reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, catalyzed by palladium, provide a direct route to 2-aroylbenzofurans. rsc.org A four-component radical cascade carbonylation reaction involving enynes, ethyl difluoroiodoacetate, and a palladium catalyst has also been developed for the synthesis of 2,3-disubstituted benzofuran derivatives. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloro-4-nitrophenol | 8-Nonenoic acid | Pd(OAc)2, 1,10-phenanthroline, Cu(OAc)2 | 2-Heptyl-7-nitro-3-methylene-2,3-dihydrobenzofuran | 65 | researchgate.net |

| 4-Cyanophenol | 8-Nonenoic acid | Pd(OAc)2, 1,10-phenanthroline, Cu(OAc)2 | 2-Heptyl-5-cyano-3-methylene-2,3-dihydrobenzofuran | 47 | researchgate.net |

| 2-(2-Benzoylphenoxy)acetonitrile | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 2-Benzoyl-3-phenylbenzofuran | 85 | rsc.org |

| 1,6-Enyne | Ethyl difluoroiodoacetate, Arylboronic acid | Pd(OAc)2, Xantphos, Cs2CO3 | 2,3-Disubstituted benzofuran | up to 85% | acs.org |

Rhodium/Cobalt Relay Catalysis in Benzofuran Construction

Rhodium and cobalt catalysts have also proven to be highly effective in the synthesis of benzofuran derivatives. nih.gov Relay catalysis, where two or more catalytic cycles operate in a sequential manner to achieve a complex transformation, has been a particularly powerful strategy.

An asymmetric dual-metal relay catalysis combining a rhodium-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling has been developed for the synthesis of gem-diaryl benzofuran-3(2H)-ones. acs.orgnih.gov This one-pot cascade reaction allows for the efficient construction of quaternary carbon-containing benzofuranones in high yields and enantioselectivities. acs.orgnih.gov

Furthermore, a relay catalysis system involving rhodium(I) and a Brønsted acid has been utilized for the tandem arylation-cyclization reaction of propargyl alcohols with ortho-hydroxylated arylboronic acids to afford benzofurans. nih.govresearchgate.net Rhodium/cobalt relay catalysis has been employed in the C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids to construct benzofuran-3(2H)-one scaffolds containing a C2 quaternary center.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| α-Diketone | p-Tolylboronic acid | [Rh(coe)2Cl]2/L1, Pd(OAc)2/X-Phos | 2,2-Diaryl benzofuran-3-one | 39 | acs.org |

| Propargyl alcohol | 2-Hydroxyphenylboronic acid | Rh(I) catalyst, TsOH | 2-Substituted benzofuran | up to 95% | nih.govresearchgate.net |

| N-Aryloxyacetamide | Propiolic acid | Rh/Co relay catalysis | Benzofuran-3(2H)-one with quaternary center | Moderate to good | Not specified |

Copper-Catalyzed Methods

Copper catalysis has emerged as a powerful tool for the synthesis of benzofuran derivatives. These methods are often valued for their cost-effectiveness and unique reactivity compared to other transition metals. One-pot procedures involving copper catalysts are particularly efficient, allowing for the construction of complex benzofuran structures from simple starting materials.

A notable copper-catalyzed approach involves the aerobic oxidative cyclization of phenols and alkynes. This method facilitates the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization process, using molecular oxygen as the oxidant rsc.org. Another significant strategy is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. In this context, copper iodide (CuI) often serves as a co-catalyst with a primary palladium catalyst to yield 2,3-disubstituted benzofurans nih.govrsc.org.

Furthermore, copper-catalyzed cross-coupling reactions have been developed for the synthesis of 3-aryl-3-phenyl-benzofuran-2(3H)-ones from benzofuranone peroxides and phenol derivatives iiserpune.ac.in. While not directly yielding this compound, this highlights copper's utility in forming C-C bonds at the C3 position. A sustainable protocol using a copper-TMEDA complex in neat water has also been reported for transforming ketone derivatives into 2-substituted benzofurans, showcasing the potential for environmentally friendly applications organic-chemistry.org.

| Reactants | Catalyst System | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenols and Alkynes | Copper Catalyst / O₂ | One-pot | Polysubstituted Benzofurans | Not specified | rsc.org |

| o-Iodophenols and Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Not specified | 2,3-Disubstituted Benzofurans | High (>80%) | researchgate.net |

| o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide (CuI) | Deep Eutectic Solvent (DES) | Benzofuran Derivatives | Not specified | nih.gov |

| α-Phenoxy Ketones | Copper-TMEDA | Neat Water | 2-Substituted Benzofurans | Good to Excellent | organic-chemistry.org |

Transition Metal-Free Synthetic Innovations

In recent years, a significant push towards more sustainable and cost-effective chemical synthesis has led to the development of transition metal-free methods for constructing benzofuran rings mdpi.com. These innovative approaches often rely on the use of unique reagents or reaction conditions to facilitate the necessary bond formations without the need for metallic catalysts.

One such strategy involves the cascade reactions between nitroepoxides and salicylaldehydes. This catalyst-free method uses potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures to produce various benzofuran derivatives in moderate to good yields acs.org. Another prominent transition metal-free approach utilizes hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans organic-chemistry.org. This oxidative cyclization proceeds efficiently under mild conditions.

The generation and subsequent reaction of ortho-quinone methides (o-QMs) represent another key metal-free strategy. These highly reactive intermediates can be trapped by various nucleophiles in [4+1] cycloaddition reactions to form the dihydrobenzofuran core, which can then be converted to the corresponding benzofuran mdpi.comnih.govmdpi.com. Additionally, a novel decarbonyl-oxidation protocol for 3-arylbenzofuran-2(3H)-ones has been developed to synthesize 2-hydroxybenzophenones, which are precursors for benzofuran synthesis. This process is facilitated by the in situ generation of hydroperoxide from the autooxidation of tetrahydrofuran (B95107) (THF), completely avoiding the use of transition metals researchgate.netbeilstein-journals.org.

| Reactants | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Nitroepoxides and Salicylaldehydes | K₂CO₃, DMF, 110 °C | Benzofuran Derivatives | 33-84% | acs.org |

| ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | Good | organic-chemistry.org |

| o-Hydroxybenzhydryl Alcohols and Isocyanides | BF₃·OEt₂ | 2-Aminobenzofurans | Good to Excellent | mdpi.com |

| 3-Arylbenzofuran-2(3H)-ones | Cs₂CO₃, THF (autooxidation) | 2-Hydroxybenzophenones | Up to 92% | researchgate.netbeilstein-journals.org |

Photochemical Synthesis Routes to Benzofuran Derivatives

Photochemical reactions offer a unique, metal-free pathway to synthesize benzofuran derivatives by utilizing light energy to drive chemical transformations. These methods can often be performed under mild conditions and can lead to novel reaction pathways that are inaccessible through traditional thermal methods.

A notable example is the one-step photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes, which yields 2-substituted benzo[b]furans nih.gov. This process involves the tandem formation of an aryl-C and a C-O bond through an aryl cation intermediate, triggered by photochemical energy. The use of readily available chlorophenols instead of more expensive bromo or iodo analogues makes this an environmentally favorable option nih.gov.

While direct photochemical synthesis of this compound is not extensively documented, the synthesis of related polycyclic benzofurans has been achieved through unique free radical cyclization cascades, indicating the potential of photochemical methods in constructing complex benzofuran systems scienceopen.com. Additionally, photolytic cyclization of α-phenoxyketones has been reported as a viable, albeit less common, route to the benzofuran core rsc.org.

Stereoselective Synthesis of this compound Derivatives

The core structure of this compound is achiral. Therefore, stereoselective synthesis becomes relevant when considering derivatives that possess one or more chiral centers. Such centers are typically introduced when the benzofuran ring is substituted with groups that create stereogenicity, or when the furan ring is partially saturated, as in 2,3-dihydrobenzofurans.

For instance, the synthesis of optically pure 3-phosphinoylbenzofurans containing a P-stereogenic center has been achieved through asymmetric synthesis methodologies mdpi.com. While not directly involving a methoxy group at the C3 position, this demonstrates that stereocontrol is achievable for C3-substituted benzofurans.

The development of stereoselective methods often focuses on the synthesis of 2,3-dihydrobenzofurans, which contain two prochiral sp³ carbons. These saturated analogues can serve as precursors to benzofurans. For example, photo-induced, metal-free [3+2] cycloaddition reactions have been utilized for the efficient synthesis of dihydrobenzofuran derivatives, sometimes employing heterogeneous photo-active catalysts to achieve stereocontrol nih.gov. Although specific applications leading directly to this compound derivatives are not detailed in the provided context, these related stereoselective strategies point towards the potential for developing such syntheses.

Sustainable and Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to reduce environmental impact and improve safety and efficiency. These approaches include the use of environmentally benign solvents, catalyst-free conditions, and one-pot reactions that minimize waste.

A prime example of a green approach is the use of water as a solvent. A copper-TMEDA catalyzed synthesis of 2-substituted benzofurans has been successfully performed in neat water, avoiding the need for organic cosolvents. This protocol not only offers advantages in terms of safety and cost but also allows for the potential reuse of the catalyst organic-chemistry.org. Similarly, the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, provides an eco-friendly medium for the copper-catalyzed one-pot synthesis of benzofuran derivatives nih.gov.

Transition metal-free synthesis, as discussed earlier, is inherently a green approach as it avoids the use of potentially toxic and expensive heavy metals mdpi.comacs.org. Catalyst-free methods that proceed under thermal conditions or with the aid of benign reagents like potassium carbonate further enhance the green credentials of benzofuran synthesis acs.orgresearchgate.net. Photochemical synthesis using readily available starting materials also aligns with green chemistry principles by offering a metal-free alternative that operates under mild conditions nih.gov.

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 2 Phenylbenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is inherently electron-rich, making it susceptible to electrophilic attack. However, the regioselectivity of such reactions is heavily influenced by the substitution pattern.

Electrophilic Substitution: In unsubstituted benzo[b]furan, electrophilic substitution preferentially occurs at the C2 position, followed by the C3 position. chemicalbook.com When both the C2 and C3 positions are occupied, as in 3-Methoxy-2-phenylbenzofuran, electrophilic attack is directed to the benzene (B151609) portion of the bicyclic system, typically favoring the C5 position. chemicalbook.com The presence of the methoxy (B1213986) group at C3 and the phenyl group at C2 modifies the electron distribution and steric environment of the benzofuran core. For analogous methoxy-substituted benzofurans, electrophilic substitution reactions, such as halogenation, tend to occur at positions ortho or para to the activating methoxy groups on the benzene ring.

The stability of the intermediate sigma complex determines the reaction's regioselectivity. Attack at the C2 position of a benzofuran allows the positive charge to be stabilized by the fused benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the C3 position allows the positive charge to be stabilized via resonance involving the lone pair of electrons on the furan's oxygen atom. stackexchange.comechemi.com In this compound, with these positions blocked, electrophiles will react with the benzo ring, with the precise location (C4, C5, C6, or C7) depending on the electronic and steric influence of the substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich benzofuran core is generally unfavorable unless the ring is activated by potent electron-withdrawing groups. However, nucleophilic substitution can be a key step in the synthesis of substituted benzofurans. For instance, in the synthesis of 9-methoxynaphtho[1,2-b]benzofuran, a nitro group acts as both an activator for an initial nucleophilic aromatic substitution and as a leaving group (as a nitrite (B80452) ion) in the final base-promoted furan (B31954) ring cyclization. mdpi.com This highlights a specific context in which nucleophilic substitution on a precursor molecule leads to the formation of the benzofuran ring system. mdpi.com

Functionalization Reactions of Methoxy and Phenyl Moieties

The methoxy and phenyl groups attached to the benzofuran core offer additional sites for chemical modification.

Functionalization of the Methoxy Moiety: The methoxy group at the C3 position can be readily converted to a hydroxyl group through O-demethylation. This transformation is a common step in the synthesis of natural products and other complex molecules. nih.gov Several reagents are effective for this purpose, each with its own mechanism and reaction conditions.

Boron Tribromide (BBr₃): As a strong Lewis acid, BBr₃ coordinates to the methoxy oxygen, forming a complex. The bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to yield bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to the phenol (B47542). chem-station.com

Hydrobromic Acid (HBr): Under acidic conditions, the methoxy oxygen is protonated, and the bromide ion attacks the methyl group to produce the demethylated product and bromomethane. chem-station.com This reaction is typically performed by heating the substrate in a concentrated HBr solution. chem-station.com

Aluminum Chloride (AlCl₃): This Lewis acid can also promote O-demethylation, often requiring heat. chem-station.com

Alkyl Thiols: Nucleophilic demethylation can be achieved using alkyl thiols, such as 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). chem-station.com

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis Acid Assisted | chem-station.com |

| Hydrobromic Acid (HBr) | 47% aq. solution, heat (~130 °C) | Brønsted Acid Assisted | chem-station.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or CH₃CN, heat | Lewis Acid Assisted | chem-station.com |

| 1-Dodecanethiol | NMP, heat (~130 °C) | Nucleophilic (Sₙ2) | chem-station.com |

Functionalization of the Phenyl Moiety: The phenyl group at the C2 position can undergo standard electrophilic aromatic substitution reactions. The benzofuran scaffold acts as a substituent on this phenyl ring, influencing the regioselectivity of the reaction (directing incoming electrophiles to the ortho, meta, or para positions). The precise outcome depends on the electronic properties of the benzofuran system. Theoretical studies on 2-phenylbenzofuran (B156813) derivatives suggest that the aromatic carbons are suitable sites for both electrophilic and nucleophilic attacks. researchgate.net

Photochemical Reactions and Their Mechanisms

The conjugated π-system of this compound makes it a candidate for various photochemical transformations, including dimerization and cycloaddition reactions.

Photodimerization is a characteristic reaction of many unsaturated compounds. For benzofuran derivatives, this reaction can proceed through the excitation of one molecule to its singlet excited state, which then reacts with a ground-state molecule. rsc.org This process can lead to the formation of cyclobutane-type dimers. Depending on the orientation of the reacting molecules, different isomers of the dimer can be formed (e.g., head-to-head or head-to-tail). While specific studies on this compound are not detailed, the photochemical reaction between benzofuran and 2-(1-pyridyl)benzofuran yields cross-dimers, implicating an excited singlet state in the mechanism. rsc.org Aryl-maleimides have been shown to undergo a [2+4]-photodimerization from the excited state, which is an alternative pathway to the more common [2+2] cycloaddition. nih.gov

Photocycloaddition involves the light-induced union of two unsaturated molecules to form a cyclic product. The [2+2] photocycloaddition is a common reaction that forms a four-membered ring. nsf.gov Benzofuran derivatives can participate in these reactions. For example, 2-vinylbenzofurans undergo photoinduced electron transfer reactions with styrenes and dienes to yield [2+2] and [4+2] cycloadducts. researchgate.net This suggests that the benzofuran moiety can act as a reactive component in such cycloadditions. It is plausible that this compound could undergo [2+2] photocycloaddition with alkenes across its C2-C3 double bond upon suitable irradiation.

Oxidative Transformations and Rearrangement Mechanisms

The benzofuran ring can be susceptible to both oxidative cleavage and skeletal rearrangements under various conditions.

Oxidative Transformations: Oxidation of benzofuran derivatives can lead to a variety of products. A relevant transformation is the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones. nih.govbeilstein-journals.org This reaction can be mediated by hydroperoxides generated in situ from solvents like tetrahydrofuran (B95107) (THF) upon heating in an open atmosphere. nih.govbeilstein-journals.org A plausible mechanism involves the base-mediated formation of an enolate from the benzofuranone, which then reacts with the hydroperoxide. This is followed by a cascade that results in the loss of carbon dioxide and formation of the benzophenone (B1666685) product. nih.gov Although the substrate is a benzofuranone, this mechanism provides insight into how the benzofuran skeleton can be oxidatively transformed.

Rearrangement Mechanisms: Rearrangements are fundamental processes in organic synthesis that can lead to the formation of complex structures. Several rearrangement pathways have been identified in the synthesis and transformation of benzofurans.

rsc.org-Type Friedel-Crafts Reaction/Rearrangement: 2-substituted-3-aryl benzofurans can be synthesized from 2-aryoxy-1,3-indandiones via an acid-catalyzed cascade. This process involves an intramolecular Friedel-Crafts reaction followed by cleavage, rearrangement of a cationic intermediate, and finally aromatization to yield the product. acs.org

rsc.orgrsc.org-Sigmatropic Rearrangement: Highly substituted benzofurans can be prepared from 2,6-disubstituted phenols and alkynyl sulfoxides. The proposed mechanism involves a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement followed by substituent migration to furnish the final aromatized product. rsc.org These examples illustrate the capacity of substituted benzofuran systems and their precursors to undergo significant skeletal reorganization.

Carbon-Hydrogen Functionalization and Annulation Mechanisms

Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds and the construction of new rings (annulation) onto existing molecular frameworks.

Carbon-Hydrogen Functionalization: Direct C-H functionalization offers an efficient way to modify complex molecules without the need for pre-functionalized starting materials. hw.ac.uk For benzofurans, a variety of C-H functionalization reactions have been developed, including alkylations, arylations, and cyclizations. hw.ac.uk For instance, a palladium-catalyzed tandem C-H functionalization/cyclization strategy has been used to synthesize 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes. ntnu.edu.tw In this process, the benzoquinone acts as both a reactant and an internal oxidant. ntnu.edu.tw Such strategies could potentially be applied to the C-H bonds on either the benzo- portion of the core or the C2-phenyl ring of this compound.

Annulation Mechanisms: Annulation reactions build new rings onto a molecular scaffold. Several cycloaddition strategies that result in annulation have been developed for benzofuran-related structures.

[3+2] Cycloaddition: Dihydrobenzofurans can be synthesized via an oxidative [3+2] cycloaddition of phenols and alkenes, a reaction that can be enabled by visible light photoredox catalysis using a terminal oxidant like ammonium (B1175870) persulfate. nih.gov

[4+1] Cycloaddition: 2-Aminobenzofurans can be constructed through a [4+1] cycloaddition reaction between in situ generated ortho-quinone methides and isocyanides. mdpi.com These methods demonstrate how the benzofuran core can be either formed via an annulation process or serve as a platform for further ring construction.

Table 2: Examples of Annulation Reactions in Benzofuran Chemistry

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Oxidative [3+2] Cycloaddition | Phenols + Alkenes | Dihydrobenzofurans | Visible light photocatalysis, Ammonium persulfate as oxidant | nih.gov |

| [4+1] Cycloaddition | ortho-Quinone Methides + Isocyanides | 2-Aminobenzofurans | Access to N-functionalized benzofurans | mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 3-Methoxy-2-phenylbenzofuran. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

In the ¹H NMR spectrum of the related 7-Methoxy-2-phenylbenzofuran, the methoxy (B1213986) protons (OCH₃) typically appear as a distinct singlet signal around 4.07 ppm. nih.gov The aromatic protons of the benzofuran (B130515) and phenyl rings resonate in the downfield region, generally between 6.80 and 7.92 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the rings. nih.gov For this compound, the methoxy group's signal would be expected in a similar region, and the pattern of the aromatic signals would be crucial for confirming the substitution pattern.

Table 1: Representative ¹H NMR Spectroscopic Data for Methoxy-2-phenylbenzofuran Analogs Note: Data for analogs are provided for comparative context. Specific shifts for this compound may vary.

| Compound | Functional Group | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|---|

| 7-Methoxy-2-phenylbenzofuran nih.gov | Aromatic Protons | 7.92 (m, 2H), 7.46 (t, 2H), 7.36 (t, 1H), 7.19 (m, 2H), 7.03 (s, 1H), 6.83 (d, 1H) | CDCl₃ |

| 7-Methoxy-2-phenylbenzofuran nih.gov | Methoxy Protons (OCH₃) | 4.07 (s, 3H) | CDCl₃ |

In the ¹³C NMR spectrum of 2-phenylbenzofuran (B156813), carbon signals appear over a wider range, with aromatic carbons typically resonating between 101 and 156 ppm. blogspot.com The introduction of a methoxy group at the C-3 position would significantly influence the chemical shifts of the surrounding carbon atoms, providing key evidence for its location.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is critical for confirming the identity of a newly synthesized compound like this compound (C₁₅H₁₂O₂) and distinguishing it from other isomers or compounds with the same nominal mass.

For instance, in the analysis of related benzofuran derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to identify protonated molecular ions [M+H]⁺. nih.gov For this compound, the expected exact mass for the neutral molecule is 224.08373 Da. HRMS analysis would aim to detect an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 225.09101), with the measured value matching the calculated value within a few parts per million (ppm), thus confirming the elemental formula.

Table 2: Predicted HRMS Data for this compound Note: This table presents calculated theoretical values.

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₅H₁₂O₂ | [M+H]⁺ | 225.09101 |

| C₁₅H₁₂O₂ | [M+Na]⁺ | 247.07296 |

Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information and are used in mechanistic studies to understand reaction pathways and identify intermediates. The way this compound breaks apart upon ionization can reveal details about the stability of different parts of the molecule and the connectivity of its atoms.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹. nih.gov

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O stretching: The asymmetric C-O-C stretch of the aryl ether in the benzofuran ring and the methoxy group would likely produce strong bands in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often produce strong Raman signals. nih.gov

Table 3: General Regions of Interest in Vibrational Spectroscopy for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch (Ether) | 1200 - 1270 | IR (Strong) |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the solution-state structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is used when a single crystal of the compound can be grown. The crystal diffracts X-rays in a unique pattern, which can be mathematically decoded to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

For a related compound, 2-(2-Methoxyphenyl)-1-benzofuran, crystallographic analysis revealed a nearly planar benzofuran unit and a dihedral angle of 16.67° between the benzofuran and phenyl ring systems. researchgate.net Similar analysis of this compound would confirm the connectivity and provide precise geometric parameters. It would also reveal how the molecules pack together in the crystal lattice, highlighting any non-covalent interactions like C-H···O or π-π stacking that influence the solid-state properties. nih.govresearchgate.net

Table 4: Key Parameters Obtained from X-ray Crystallography Note: This table lists the types of data generated, not specific values for the title compound.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. mdpi.com |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. vensel.org |

| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Gives exact measurements of the distances and angles between atoms. |

| Torsion Angles | Describes the conformation of the molecule. |

Computational and Theoretical Investigations of 3 Methoxy 2 Phenylbenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the structure and properties of benzofuran (B130515) derivatives. physchemres.orgresearchgate.netscienceopen.com For the 2-phenylbenzofuran (B156813) scaffold, DFT methods with various functionals such as GGA-PBE, BVP86, and B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been successfully employed to calculate molecular properties. physchemres.orgresearchgate.net These calculations are performed on the molecule in its ground state, typically in the gas phase, to determine the most stable conformation and electronic characteristics. physchemres.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO is associated with the ability to donate an electron, while the LUMO represents the capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comnih.gov

The analysis of frontier orbitals provides insights into charge transfer interactions within the molecule. irjweb.com The electronic transition from the HOMO to the LUMO corresponds to the first excited state and is fundamental to understanding the optical properties of the compound. irjweb.com

| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |

|---|---|---|

| EHOMO (eV) | -6.10 | -6.15 |

| ELUMO (eV) | -1.93 | -1.95 |

| Energy Gap (ΔE) (eV) | 4.17 | 4.20 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netepstem.net These descriptors, based on conceptual DFT, help predict how a molecule will interact with other chemical species.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comnih.gov

Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity. irjweb.comepstem.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). epstem.net

In addition to these global descriptors, local reactivity can be predicted using tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.

Theoretical calculations are crucial for determining the most stable three-dimensional structure of a molecule. physchemres.org Geometry optimization is performed to find the minimum energy conformation. For 2-phenylbenzofuran and its derivatives, a key structural parameter is the dihedral angle between the benzofuran and phenyl rings. physchemres.org Studies on the parent 2-phenylbenzofuran show that the molecule has a pseudo-planar geometry, with a very small dihedral angle calculated to be around 0.27°–0.29° depending on the DFT functional used. physchemres.org In a related crystal structure of 2-(2-Methoxyphenyl)-1-benzofuran, the dihedral angle between the aromatic ring systems was found to be 16.67°. researchgate.net This indicates that substituents can induce some twisting of the rings. The methoxy (B1213986) group in 3-Methoxy-2-phenylbenzofuran would also influence the final optimized geometry and planarity of the system.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Theoretical studies can illuminate the pathways and energetics of chemical reactions involving this compound. For the broader class of 2-phenylbenzofuran derivatives, DFT calculations have been employed to study antioxidant mechanisms. researchgate.netresearchgate.net These studies investigate pathways such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) by calculating thermodynamic parameters like Bond Dissociation Enthalpy (BDE) and Proton Affinity (PA). researchgate.netresearchgate.net

Other theoretical work has focused on reaction mechanisms for the synthesis of benzofuran isomers. nih.gov For example, the transformation of 2,3-dihydrobenzofurans into 3-acylbenzofurans or 3-formylbenzofurans under different acidic conditions has been rationalized through proposed intermediates and reaction pathways. nih.gov Such computational approaches could be applied to understand the synthesis and reactivity of this compound, mapping out the energy landscapes of its potential reactions.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Properties (e.g., Nonlinear Optical Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physical or material properties. For 2-phenylbenzofuran derivatives, a significant area of investigation is their nonlinear optical (NLO) properties. physchemres.org NLO materials are important for applications in photonics and optoelectronics, such as optical switching. nih.govnih.gov

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β, γ, etc.). DFT calculations are a reliable method for predicting these properties. physchemres.org Studies on various 2-phenylbenzofuran derivatives have shown that they possess remarkable NLO properties, with calculated first-order hyperpolarizability (β) values being significantly larger than those of reference materials like urea. physchemres.org The magnitude of the NLO response is highly dependent on the nature and position of substituent groups on the 2-phenylbenzofuran core. The presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, leading to larger hyperpolarizability values. The 3-methoxy group, being an electron-donating group, would be expected to influence the NLO properties of the 2-phenylbenzofuran system.

| Compound | β (x 10-30 esu) |

|---|---|

| 2-Phenylbenzofuran | 7.72 |

| 2-(4-chlorophenyl)benzofuran | 4.00 |

| 2-(4-aminophenyl)benzofuran | 20.35 |

| 2-(4-nitrophenyl)benzofuran | 43.57 |

Future Research Directions and Challenges

Innovations in Efficient and Selective Synthetic Methodologies

While various methods exist for the synthesis of substituted benzofurans, the development of highly efficient and selective routes to specific isomers like 3-Methoxy-2-phenylbenzofuran remains a key challenge. mdpi.comdivyarasayan.org Future research should focus on novel synthetic strategies that offer high yields, atom economy, and precise control over regioselectivity.

Key Research Objectives:

Development of Novel Catalytic Systems: Exploration of new transition-metal catalysts or metal-free approaches could lead to more efficient C-C and C-O bond formations necessary for constructing the this compound scaffold. mdpi.com This includes the investigation of catalysts that can operate under milder reaction conditions, reducing energy consumption and by-product formation.

Flow Chemistry Approaches: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of this compound. This methodology allows for precise control over reaction parameters, which can be crucial for achieving high selectivity.

Challenges:

Regiocontrol: A primary challenge is the precise control of substituent placement on the benzofuran (B130515) core to exclusively yield the 3-methoxy-2-phenyl isomer. Many existing methods produce a mixture of isomers, necessitating difficult and costly separation processes.

Substrate Scope: Future synthetic methods should be robust and tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of this compound derivatives for further investigation.

Green Chemistry Principles: A growing challenge is the development of synthetic routes that adhere to the principles of green chemistry, utilizing non-toxic solvents, renewable starting materials, and minimizing waste generation.

Expanding the Scope of Non-Covalent Interactions in Benzofuran Systems

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, material properties, and biological activity of organic molecules. purdue.edu For this compound, the interplay of π-π stacking, hydrogen bonding, and other weak interactions is a fertile ground for future investigation.

Key Research Objectives:

Characterization of Intermolecular Interactions: A detailed experimental and computational investigation of the non-covalent interactions involving the benzofuran core, the phenyl ring, and the methoxy (B1213986) group is needed. This could involve techniques such as X-ray crystallography and high-level quantum-chemical calculations. illinois.edu

Host-Guest Chemistry: The potential of this compound and its derivatives to act as hosts for various guest molecules through non-covalent interactions should be explored. This could lead to applications in molecular recognition, sensing, and separation technologies.

Crystal Engineering: A systematic study of how modifications to the this compound structure influence its solid-state packing and crystal morphology is warranted. This knowledge is essential for designing materials with specific physical properties.

Challenges:

Weak Nature of Interactions: The subtle and often weak nature of non-covalent interactions makes their precise characterization challenging. This requires a combination of high-precision experimental techniques and sophisticated computational models. purdue.edu

Solvent Effects: The influence of the solvent environment on the strength and nature of non-covalent interactions is a significant factor that needs to be carefully considered and investigated.

Predictive Power: Developing a comprehensive understanding that allows for the accurate prediction of supramolecular assemblies based on the molecular structure of this compound derivatives remains a long-term challenge.

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding the design of new materials. researchgate.net For this compound, advanced computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.

Key Research Objectives:

Development of Accurate Force Fields: The creation of specific and highly accurate force fields for molecular dynamics simulations of systems containing the this compound scaffold would enable the study of its dynamic behavior and interactions in condensed phases.

Quantum-Chemical Calculations: High-level quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to accurately predict the electronic, optical, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.org

Virtual Screening for Material Discovery: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired properties, such as high charge mobility for organic electronics or specific optical properties for photonics.

Challenges:

Computational Cost: The high computational cost of accurate quantum-chemical calculations can be a limiting factor, especially for large systems or high-throughput screening.

Accuracy of Models: The predictive accuracy of computational models is highly dependent on the level of theory and the basis set used. researchgate.net Validating the computational results with experimental data is crucial.

Complexity of Condensed Phases: Accurately modeling the behavior of this compound in the solid state or in solution is a significant challenge due to the complexity of intermolecular interactions and environmental effects.

Exploration of Novel Non-Biological Applications for Substituted Benzofurans

While benzofuran derivatives have been extensively studied for their biological activities, their potential in non-biological applications, particularly in materials science, remains relatively underexplored. divyarasayan.orgnih.govrsc.org The unique photophysical and electronic properties of the 2-phenylbenzofuran (B156813) scaffold suggest that this compound could be a valuable building block for advanced materials.

Key Research Objectives:

Organic Electronics: The potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) should be investigated. The extended π-system and the potential for ordered molecular packing are desirable features for these applications.

Fluorescent Probes and Sensors: The inherent fluorescence of the 2-phenylbenzofuran core could be harnessed to develop novel fluorescent probes for the detection of specific analytes or for imaging applications. The methoxy group can be used to tune the photophysical properties of the molecule.

Nonlinear Optical Materials: The investigation of the nonlinear optical (NLO) properties of this compound derivatives could lead to their use in applications such as optical switching and frequency conversion.

Challenges:

Device Fabrication and Integration: The successful integration of this compound-based materials into functional devices presents significant engineering challenges.

Stability and Durability: The long-term stability and durability of organic materials under operational conditions are critical concerns that need to be addressed.

Structure-Property Relationships: A thorough understanding of the relationship between the molecular structure of this compound derivatives and their material properties is essential for the rational design of high-performance materials.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxy-2-phenylbenzofuran derivatives?

Methodological Answer: A common approach involves Mitsunobu reactions or nucleophilic substitution. For example, benzofuran precursors (e.g., 6-(benzyloxy)benzofuran-3-yl methanol) can react with 3-methoxyphenol under triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) catalysis in THF at 0°C, followed by room-temperature stirring. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) typically yields products (e.g., 54% yield for a related compound) . Key reagents and conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Substitution | PPh₃, DIAD, THF, 0°C → RT | Activate hydroxyl group for coupling |

| Purification | Ethyl acetate/petroleum ether (1:20) | Isolate product via polarity differences |

Q. How are benzofuran derivatives characterized structurally?

Methodological Answer: 1H/13C NMR, IR, and HRMS are standard. For instance:

- 1H NMR (CDCl₃, 600 MHz): Aromatic protons appear in δ 6.5–7.6 ppm; methoxy groups at δ ~3.8 ppm .

- IR : Stretching vibrations for carbonyl (C=O, ~1626 cm⁻¹) and ether (C-O, ~1154 cm⁻¹) groups confirm functionalization .

- HRMS : Exact mass matching (e.g., [M+H]+ calc. 361.1434 vs. found 361.1439) validates molecular formula .

Q. What safety precautions are critical when handling benzofuran intermediates?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact with skin (potential irritants) .

- Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

Advanced Research Questions

Q. How can [3,3]-sigmatropic rearrangements be optimized in benzofuran synthesis?

Methodological Answer: A cascade [3,3]-sigmatropic rearrangement/aromatization strategy (e.g., heating intermediates at 140°C with silica gel) enables efficient ring formation. For example, heating 6-(benzyloxy)-3-((3-methoxyphenoxy)methyl)benzofuran in dichloromethane (DCM) with silica gel yields fused benzofurochromenones (72% yield). Key factors:

- Catalyst : Silica gel promotes dehydration and stabilizes transition states .

- Temperature : 140°C ensures sufficient activation energy for rearrangement .

- Solvent : DCM’s low boiling point facilitates easy removal post-reaction .

Q. What strategies resolve low yields in multi-step syntheses of substituted benzofurans?

Methodological Answer:

- Stepwise purification : Use flash chromatography after each step to remove byproducts (e.g., 1:10 ethyl acetate/petroleum ether for intermediates) .

- Reagent optimization : Substitute unstable reagents (e.g., NaH) with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Contradiction analysis : Compare yields across studies. For example, selenium dioxide oxidation in dioxane (48 h reflux) achieves 72% yield , while similar conditions may vary due to trace moisture .

Q. How do π-π stacking and hydrogen bonding influence crystal packing in benzofuran derivatives?

Methodological Answer: X-ray crystallography reveals intermolecular interactions. For example:

- π-π stacking : Centroid distances of 3.6–3.7 Å between benzofuran and phenyl rings stabilize crystal lattices .

- Hydrogen bonds : C–H⋯O interactions (2.5–3.0 Å) between methoxy oxygen and aromatic protons enhance structural rigidity .

- Dihedral angles : Angles >80° between benzofuran and substituent rings indicate steric hindrance effects .

Q. How are computational methods (e.g., DFT) applied to predict benzofuran reactivity?

Methodological Answer:

- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution .

- In silico docking : Screen benzofuran derivatives for binding affinity to target proteins (e.g., enzymes in coordination chemistry) .

- PubChem data : Use canonical SMILES strings (e.g.,

C1=CC=C2C(=C1)C(=C(O2)…)) to generate 3D conformers for simulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.